molecular formula C17H19ClN2O2 B1227580 [4-(3-Chlorophenyl)-1-piperazinyl]-(2,5-dimethyl-3-furanyl)methanone

[4-(3-Chlorophenyl)-1-piperazinyl]-(2,5-dimethyl-3-furanyl)methanone

Cat. No. B1227580
M. Wt: 318.8 g/mol
InChI Key: QWYINRZMJJWMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-chlorophenyl)-1-piperazinyl]-(2,5-dimethyl-3-furanyl)methanone is a member of piperazines.

Scientific Research Applications

Therapeutic Agent Development The derivative compounds of [4-(3-Chlorophenyl)-1-piperazinyl]-(2,5-dimethyl-3-furanyl)methanone have been explored for potential therapeutic applications. For instance, compounds synthesized with a similar structural framework have demonstrated considerable inhibitory activity against the α-glucosidase enzyme. These findings suggest the potential therapeutic use of these compounds in managing conditions like diabetes where α-glucosidase inhibitors are beneficial (Abbasi et al., 2019). Additionally, compounds structurally related to this compound have shown promise in anticancer and antituberculosis studies, indicating their potential as therapeutic agents for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antibacterial and Antimicrobial Activity Derivatives of this compound have been synthesized and evaluated for their antibacterial and antimicrobial properties. Various synthesized compounds have shown decent inhibitory activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of these compounds as antibacterial agents, contributing to the fight against infectious diseases (Abbasi et al., 2018).

Corrosion Inhibition Interestingly, a compound structurally related to this compound has been utilized as an inhibitor for the prevention of mild steel corrosion in an acidic medium. This indicates a potential industrial application, showcasing the multifaceted utility of derivatives of this compound (Singaravelu & Bhadusha, 2022).

properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone

InChI

InChI=1S/C17H19ClN2O2/c1-12-10-16(13(2)22-12)17(21)20-8-6-19(7-9-20)15-5-3-4-14(18)11-15/h3-5,10-11H,6-9H2,1-2H3

InChI Key

QWYINRZMJJWMTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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